molecular formula C10H9ClO2 B8613715 7-Acetyl-5-chloro-2,3-dihydrobenzofuran

7-Acetyl-5-chloro-2,3-dihydrobenzofuran

Cat. No. B8613715
M. Wt: 196.63 g/mol
InChI Key: QGDVEKFUNBPYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Acetyl-5-chloro-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Acetyl-5-chloro-2,3-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Acetyl-5-chloro-2,3-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethanone

InChI

InChI=1S/C10H9ClO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-5H,2-3H2,1H3

InChI Key

QGDVEKFUNBPYJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC2=C1OCC2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.6 M n-Butyllithium in hexane solution (4.7 mL, 7.6 mmol) was added dropwise to a solution of 2-[3-bromo-2-(2-bromoethoxy)-5-chlorophenyl]-2,5,5-trimethyl-1,3-dioxane (Reference compound No. 5-1, 2.8 g, 6.3 mmol) in anhydrous tetrahydrofuran (30 mL) over 5 minutes at −70° C. and the whole was stirred for 1.5 hours. The whole was stirred under ice cooling for 1 hour and at room temperature overnight. The reaction mixture was diluted with water (50 mL) and extracted with ethyl acetate (50 mL). The organic layer was washed with saturated aqueous ammonium chloride solution (50 mL), saturated aqueous sodium hydrogen carbonate solution (50 mL), and brine (50 mL), and then dried over anhydrous magnesium sulfate. The solvent was removed in vacuo and tetrahydrofuran (30 mL), methanol (5 mL) and 1N aqueous hydrogen chloride solution (30 mL) were added to the residue, and the whole was stirred at room temperature for 5 hours. The reaction mixture was diluted with water (50 mL) and extracted with ethyl acetate (50 mL). The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution (50 mL) and brine (50 mL), and then dried over anhydrous magnesium sulfate. The solvent was removed in vacuo and the obtained solid was filtered off with hexane (10 mL) to give the title reference compound (0.31 g) as a pale yellow solid (Yield 25%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
2-[3-bromo-2-(2-bromoethoxy)-5-chlorophenyl]-2,5,5-trimethyl-1,3-dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
25%

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